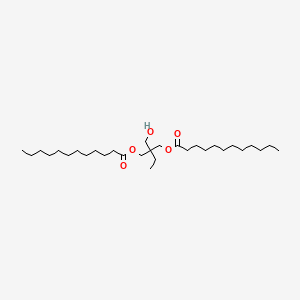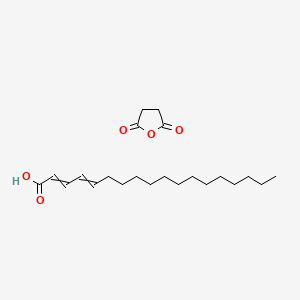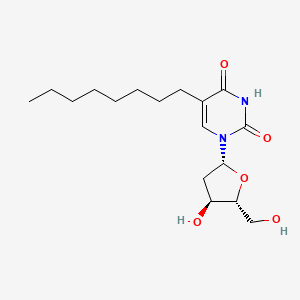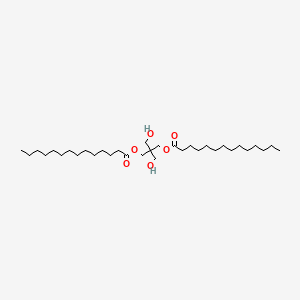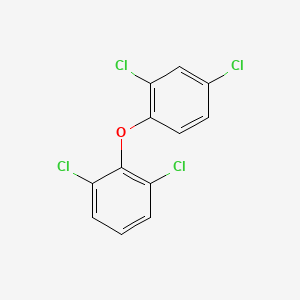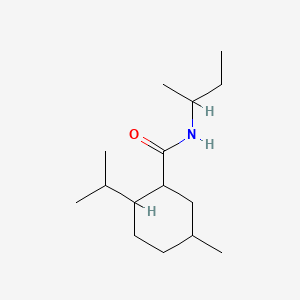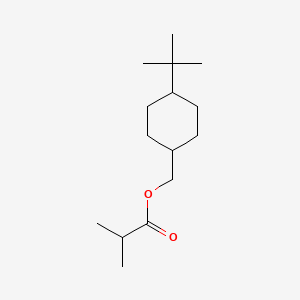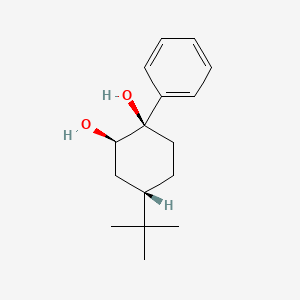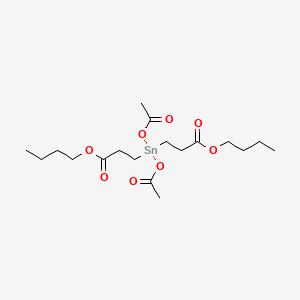
Glycyl-prolyl-arginyl-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-prolyl-arginyl-valine is a tetrapeptide composed of the amino acids glycine, proline, arginine, and valine. This compound is part of the oligopeptides class, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-arginyl-valine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-prolyl-arginyl-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues if present.
Reduction: The reverse of oxidation, where disulfide bonds are reduced to free thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, often used in peptide modification.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
Glycyl-prolyl-arginyl-valine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and wound healing properties.
Industry: Utilized in the development of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of glycyl-prolyl-arginyl-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biological pathways, including those involved in cell adhesion, migration, and proliferation. For example, it may interact with integrins, which are cell surface receptors that mediate cell-extracellular matrix interactions .
Comparison with Similar Compounds
Similar Compounds
Glycyl-prolyl-arginyl-valyl-valyl-glutamic acid: Another oligopeptide with similar structural features.
Glycine-proline-arginine-proline amide: A peptide with a similar sequence but different functional groups.
Uniqueness
Glycyl-prolyl-arginyl-valine is unique due to its specific sequence and the presence of arginine, which imparts distinct biochemical properties. This peptide’s ability to interact with various molecular targets and modulate biological pathways sets it apart from other similar compounds .
Properties
CAS No. |
61067-05-8 |
|---|---|
Molecular Formula |
C18H33N7O5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N7O5/c1-10(2)14(17(29)30)24-15(27)11(5-3-7-22-18(20)21)23-16(28)12-6-4-8-25(12)13(26)9-19/h10-12,14H,3-9,19H2,1-2H3,(H,23,28)(H,24,27)(H,29,30)(H4,20,21,22)/t11-,12-,14-/m0/s1 |
InChI Key |
IKWHIGGRTYBSIW-OBJOEFQTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



